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Compound of Interest

3-Fluoro-4-(2-
Compound Name:
hydroxyethoxy)benzonitrile

CAS No.: 917226-74-5

Cat. No.: B1386431

Get Quote

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated motifs and functionalized
linkers is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of active
pharmaceutical ingredients (APIs). 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile (CAS: 917226-
74-5) has emerged as a highly versatile molecular building block [1]. It is prominently utilized in
the synthesis of novel ophthalmic compositions, specifically calcium-activated potassium (KCa)
channel blockers designed for the treatment of ocular hypertension and glaucoma [2][3].

This application note provides an authoritative guide on the mechanistic utility, regioselective
synthesis, and downstream derivatization of this intermediate, offering self-validating protocols
for drug development professionals.

Chemical Profile & Mechanistic Rationale
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The structural architecture of 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile is purposefully suited
for rational drug design. Each functional group serves a distinct pharmacological and synthetic
purpose:

o Benzonitrile Core: Acts as a strong hydrogen-bond acceptor and a metabolically stable
bioisostere for halogens or alkynes. Its strong dipole moment is frequently exploited to
enhance binding affinity within the narrow lipophilic pockets of ion channels.

o 3-Fluoro Substitution: The fluorine atom exerts an electron-withdrawing inductive effect that
lowers the pKa of neighboring functional groups in the final API. Furthermore, it enhances
the metabolic stability of the phenyl ring against cytochrome P450-mediated oxidation and
improves membrane permeability.

» 2-Hydroxyethoxy Tail: This moiety functions as a hydrophilic, flexible linker. Synthetically, the
terminal primary hydroxyl group is a prime candidate for activation (via mesylation,
tosylation, or halogenation), allowing for rapid SN2 coupling with diverse amine
pharmacophores to build the final drug molecule.

Table 1: Physicochemical Properties

Parameter Value | Description

Chemical Name 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile
CAS Registry Number 917226-74-5

Molecular Formula C9HBFNO2

Molecular Weight 181.16 g/mol

Appearance Off-white to pale yellow solid

Soluble in DMSO, DMF, Ethyl Acetate, and

Solubilit
y Dichloromethane

Application in Drug Discovery: KCa Channel
Modulators
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In the context of ophthalmic drug development (e.g., WO2007108968), modulating KCa
channels in the trabecular meshwork of the eye is a validated strategy for increasing aqueous
humor outflow and reducing intraocular pressure [2]. 3-Fluoro-4-(2-
hydroxyethoxy)benzonitrile acts as the central scaffold. Once the hydroxyl group is activated
and coupled with a proprietary amine, the resulting molecule effectively blocks KCa channels.

Below is the logical workflow illustrating the transition from raw starting materials to the final

ophthalmic formulation.

3,4-Difluorobenzonitrile Ethylene Glycol
(Starting Material) + Base (K2CO3)

SNAr Reaction
(Regioselective)

Isolation & QC

3-Fluoro-4-(2-hydroxyethoxy)benzonitrile
(Key Intermediate)

Hydroxyl Activation
(Mesylation)

l

Amine Coupling
(SN2 Displacement)

lLead Optimization

KCa Channel Blocker
(Active API)

Preclinical Testing

Ophthalmic Formulation

(Ocular Hypertension)

Click to download full resolution via product page

Workflow: From SNAr synthesis of the intermediate to KCa channel blocker formulation.

Validated Experimental Protocols
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The following protocols are engineered to be self-validating, ensuring high yield and purity

suitable for preclinical APl synthesis.

Protocol A: Regioselective SNAr Synthesis of the
Intermediate

Causality & Logic: The synthesis relies on the Nucleophilic Aromatic Substitution ( SNAr ) of

3,4-difluorobenzonitrile. The para-fluorine (position 4) is highly activated toward nucleophilic

attack due to the strong resonance and inductive electron-withdrawing effects of the para-

cyano group. The meta-fluorine (position 3) lacks this resonance activation. Consequently,

reacting with ethylene glycol yields regioselective substitution at the 4-position. An excess of

ethylene glycol is mandated to prevent bis-alkylation (dimer formation).

Step-by-Step Methodology:

Preparation: Charge a dry, argon-purged round-bottom flask with 3,4-difluorobenzonitrile (1.0
eq) and anhydrous K2CO3(1.5 eq).

Solvent Addition: Add a 10-fold volumetric excess of anhydrous ethylene glycol. Note:
Ethylene glycol acts as both the nucleophile and the solvent, driving the reaction forward
while suppressing dimer formation.

Heating: Heat the suspension to 80°C under continuous magnetic stirring for 4—6 hours.

In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The
starting material ( Rf=0.7 ) should be completely consumed, replaced by a more polar
product spot ( Rf=0.3).

Quenching & Extraction: Cool the mixture to room temperature and dilute with distilled water
(5 volumes). Extract the aqueous layer with Ethyl Acetate ( 3x3 volumes).

Washing: Wash the combined organic layers with brine ( 3x2 volumes) to rigorously remove
residual ethylene glycol and inorganic salts.

Drying & Concentration: Dry the organic phase over anhydrous Na2S04, filter, and
concentrate under reduced pressure to afford 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile
as an off-white solid.
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Protocol B: Downstream Activation (Mesylation) for API
Assembly

Causality & Logic: To attach the complex amine required for KCa channel blocking, the terminal
hydroxyl group must be converted into a superior leaving group. Methanesulfonyl chloride
(MsCl) is selected over p -toluenesulfonyl chloride (TsCl) because the resulting mesylate is less
sterically hindered, facilitating a much faster and higher-yielding SN2 displacement by bulky
secondary amines in the subsequent step.

Step-by-Step Methodology:

 Dissolution: Dissolve 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile (1.0 eq) in anhydrous
Dichloromethane (DCM) (10 mL/g) under an argon atmosphere.

o Base Addition: Add Triethylamine (TEA) (1.5 eq) and cool the reaction mixture to 0°C using
an ice bath. Note: Cooling prevents exothermic degradation and side reactions.

» Activation: Add Methanesulfonyl chloride (MsCI) (1.2 eq) dropwise over 15 minutes.

e Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature
for 1 hour.

» Validation: Analyze via HPLC-MS. The target mass should reflect the addition of the mesyl
group (+78 Da mass shift). The mesylate intermediate is sensitive to hydrolysis; proceed to
workup immediately upon confirmation of completion.

o Workup: Quench with saturated agueous NaHCO3. Separate the organic layer, wash with
1N HCI, followed by brine. Dry over MgSO4and concentrate in vacuo. Use the resulting
mesylate immediately in the next amine-coupling step without further purification.

Table 2: In-Process Quality Control (IPQC) Validation
Parameters
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. Target Observation for 3-Fluoro-4-(2-
Analytical Method L
hydroxyethoxy)benzonitrile

Purity > 98% (UV detection at 254 nm); single
HPLC (Reverse Phase) n ‘
sharp peak.

8 7.45-7.35 (m, 2H, Ar-H), 7.05 (t, 1H, Ar-H),
1 H-NMR (400 MHz, CDCI3) 4.20 (t, 2H, -CH2-O-Ar), 4.00 (q, 2H, -CH2-OH),
2.15 (t, 1H, -OH).

19 F-NMR (376 MHz, CDCI3) 0 -132.5 (s, 1F). Confirms the retention of the
- Z,
fluorine atom on the aromatic ring.

Mass Spectrometry (ESI+) [M+H]+ observed at m/z 182.1.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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